![molecular formula C18H17NO7 B14183865 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde CAS No. 923033-48-1](/img/structure/B14183865.png)
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde: is an organic compound that features a complex structure with multiple functional groups, including a dioxolane ring, a nitro group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Ether Formation: The ether linkage is formed by reacting a phenol derivative with an appropriate alkylating agent under basic conditions.
Aldehyde Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid, or other reducing agents.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid, etc.
Major Products
Oxidation: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzoic acid.
Reduction: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in the study of biochemical pathways involving aldehyde and nitro groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde: Similar structure but with an amine group instead of a nitro group.
2-{2-[5-(1,3-Dioxolan-2-yl)-2-hydroxyphenoxy]ethoxy}benzaldehyde: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
Propiedades
Número CAS |
923033-48-1 |
|---|---|
Fórmula molecular |
C18H17NO7 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-[2-[5-(1,3-dioxolan-2-yl)-2-nitrophenoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17NO7/c20-12-14-3-1-2-4-16(14)23-7-8-24-17-11-13(18-25-9-10-26-18)5-6-15(17)19(21)22/h1-6,11-12,18H,7-10H2 |
Clave InChI |
HFAZFIPNSYZOFZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


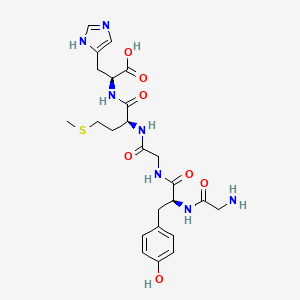
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)

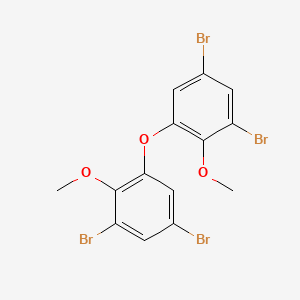
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
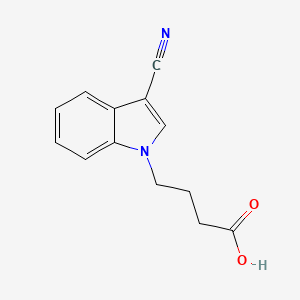

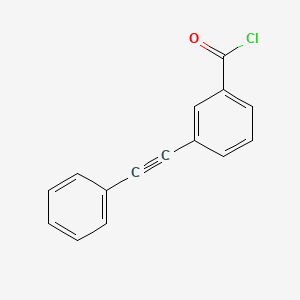

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
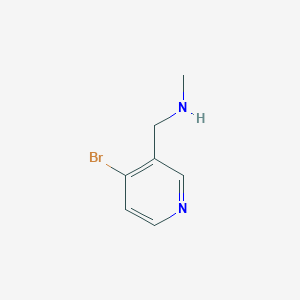
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

